molecular formula C8H9ClN2O4 B6604082 2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride CAS No. 2174001-50-2

2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride

Cat. No.: B6604082
CAS No.: 2174001-50-2
M. Wt: 232.62 g/mol
InChI Key: MMWZHFKSCHHVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H8N2O4·HCl It is a derivative of imidazo[2,1-c][1,4]oxazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of a suitable imidazole derivative with a formylating agent, followed by cyclization and hydrochloride salt formation.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure high yield and purity. The process may involve the use of reactors, temperature control systems, and purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted imidazo[2,1-c][1,4]oxazine derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid hydrochloride

  • 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine

Properties

IUPAC Name

2-formyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4.ClH/c11-3-5-7(8(12)13)10-1-2-14-4-6(10)9-5;/h3H,1-2,4H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWZHFKSCHHVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC(=C(N21)C(=O)O)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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